4-Phenylmercapto-butylbromide
Description
4-Phenylmercapto-butylbromide (C₁₀H₁₃BrS) is an organosulfur compound characterized by a butyl chain substituted with a phenylthio (-S-C₆H₅) group and a terminal bromine atom. This compound is notable for its dual functional groups: the thioether (mercapto) group, which confers nucleophilic reactivity, and the bromine atom, a leaving group that facilitates substitution reactions. It is widely used in organic synthesis, particularly in the preparation of thioether-linked pharmaceuticals, agrochemicals, and polymer precursors. Its reactivity profile makes it valuable in cross-coupling reactions and as a building block for sulfur-containing heterocycles .
Properties
CAS No. |
17742-54-0 |
|---|---|
Molecular Formula |
C10H13BrS |
Molecular Weight |
245.18 g/mol |
IUPAC Name |
4-bromobutylsulfanylbenzene |
InChI |
InChI=1S/C10H13BrS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
UBTYAHFMUFSMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Butylbromide Derivatives
The following table summarizes key structural analogs of 4-Phenylmercapto-butylbromide, highlighting differences in functional groups, inferred properties, and applications:
Key Observations:
Thioether vs. Benzyl Ether :
- The thioether group in this compound is more nucleophilic than benzyl ether derivatives (e.g., 4-Benzyloxybenzylbromide), enabling faster S-alkylation or participation in thiol-ene click chemistry .
- Benzyl ethers are less reactive but offer stability under acidic conditions, making them ideal for protective group strategies .
Bromide as a Leaving Group :
- All listed compounds feature bromine, but its leaving ability varies with the adjacent functional groups. For example, in this compound, bromide departure is facilitated by the electron-rich thioether group, enhancing SN2 reactivity compared to benzyloxy analogs.
Ionic vs. Neutral Structures :
- 4-Phenylbutylammonium bromide’s ionic nature increases water solubility, whereas this compound is more lipophilic, influencing their respective roles in aqueous vs. organic-phase reactions .
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